

(2-Chloropyridin-3-yl)methanamine CAS number and molecular weight

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Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)methanamine

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An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural features, comprising a chlorinated pyridine ring and a primary aminomethyl group, make it a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in drug development, supported by detailed experimental protocols and structured data for easy reference.

Chemical and Physical Properties

(2-Chloropyridin-3-yl)methanamine, a substituted pyridine derivative, possesses distinct chemical and physical properties that are crucial for its application in organic synthesis.

Property	Value	Reference
CAS Number	205744-14-5	[1] [2]
Molecular Formula	C ₆ H ₇ CIN ₂	[1] [2]
Molecular Weight	142.59 g/mol	[1] [2]
Appearance	Not specified in search results	
Melting Point	Not specified in search results	
Boiling Point	Not specified in search results	
Solubility	Not specified in search results	

Synthesis of (2-Chloropyridin-3-yl)methanamine

The primary synthetic route to **(2-Chloropyridin-3-yl)methanamine** involves the reduction of its nitrile precursor, 2-chloro-3-cyanopyridine. This precursor is typically synthesized from 3-cyanopyridine via an N-oxidation followed by chlorination.

Synthesis of 2-Chloro-3-cyanopyridine (Precursor)

A common method for the synthesis of 2-chloro-3-cyanopyridine is the chlorination of 3-cyanopyridine N-oxide using phosphorus oxychloride (POCl₃).[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol: Synthesis of 2-chloro-3-cyanopyridine

Materials:

- 3-cyanopyridine N-oxide
- Phosphorus oxychloride (POCl₃)
- Inert solvent (e.g., toluene, chloroform)
- Sodium bicarbonate solution
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- To a stirred solution of 3-cyanopyridine N-oxide in an inert solvent, slowly add phosphorus oxychloride at a controlled temperature (typically 0-10 °C).
- After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC).
- The reaction mixture is then cooled to room temperature and the excess POCl_3 is carefully quenched by pouring the mixture onto crushed ice or a cold sodium bicarbonate solution.
- The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-3-cyanopyridine.
- The crude product can be further purified by column chromatography or recrystallization.

Reduction of 2-Chloro-3-cyanopyridine

The conversion of the cyano group in 2-chloro-3-cyanopyridine to an aminomethyl group can be achieved through catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is an effective method for this transformation.^{[1][2]}

Experimental Protocol: Catalytic Hydrogenation of 2-chloro-3-cyanopyridine

Materials:

- 2-chloro-3-cyanopyridine
- Raney Nickel or Palladium on Carbon (5-10 mol%)
- Solvent (e.g., methanol, ethanol, acetic acid)
- Hydrogen gas source

- Pressurized reaction vessel (e.g., Parr shaker)

Procedure:

- In a high-pressure reaction vessel, dissolve 2-chloro-3-cyanopyridine in a suitable solvent.
- Add the catalyst (Raney nickel or Pd/C) to the solution.
- Seal the vessel and purge with hydrogen gas several times to remove air.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
- Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously for several hours, or until hydrogen uptake ceases.
- After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- The filtrate is concentrated under reduced pressure to afford **(2-Chloropyridin-3-yl)methanamine**. Further purification can be achieved by distillation or chromatography if necessary.

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines.[6][7][8][9]

Experimental Protocol: LAH Reduction of 2-chloro-3-cyanopyridine

Materials:

- 2-chloro-3-cyanopyridine
- Lithium Aluminum Hydride (LiAlH₄)
- Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
- Aqueous workup solutions (e.g., water, NaOH solution, Rochelle's salt solution)

- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- To a stirred suspension of LiAlH₄ in an anhydrous ether or THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chloro-3-cyanopyridine in the same solvent dropwise at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then water again (Fieser workup).
- Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.
- Dry the combined filtrate and washings over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield **(2-Chloropyridin-3-yl)methanamine**.

Applications in Drug Development

(2-Chloropyridin-3-yl)methanamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the reactive amino group and the chloro-substituted pyridine ring allows for diverse chemical modifications to build complex molecular architectures.

One notable application is in the synthesis of the fungicide Fluopicolide.^{[1][2]} While specific examples in marketed drugs are not abundant in the readily available literature, the structural motif is of significant interest in the development of novel therapeutic agents. Derivatives of aminopyridines are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, analgesic, and antimicrobial properties.^{[10][11][12]}

Logical Relationships and Workflows

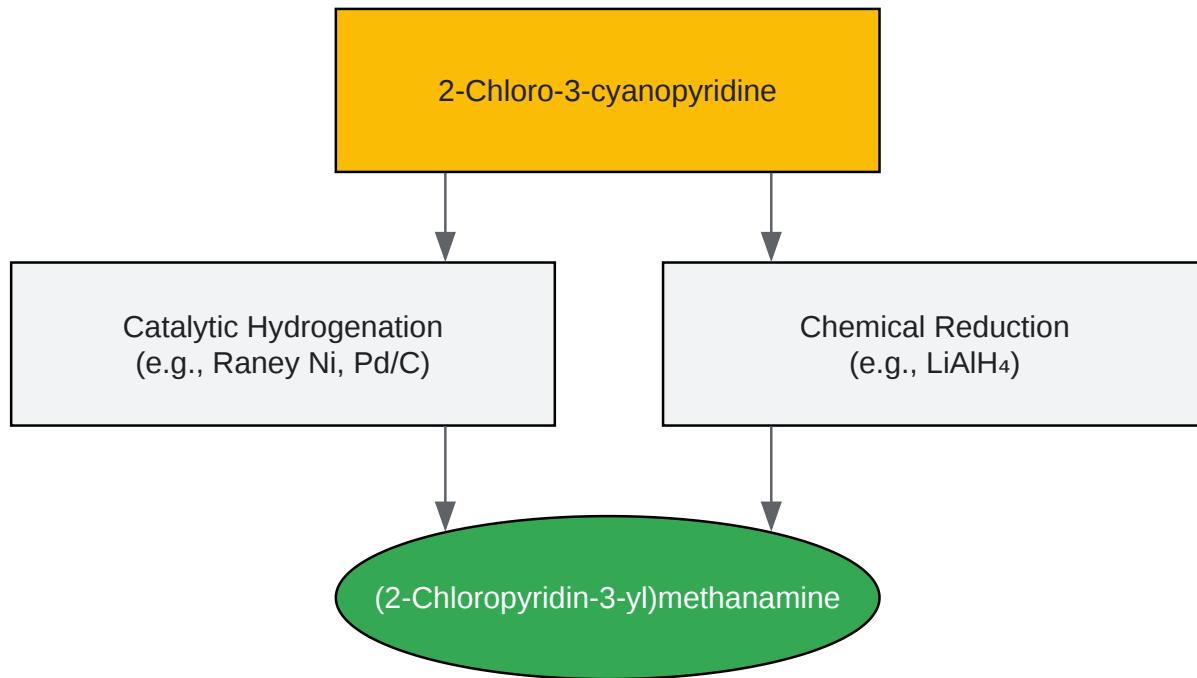
The synthesis of **(2-Chloropyridin-3-yl)methanamine** follows a clear and logical progression from readily available starting materials. The overall workflow can be visualized as a two-step process: the formation of the key intermediate 2-chloro-3-cyanopyridine, followed by its reduction to the final product.



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Caption: Synthetic workflow for **(2-Chloropyridin-3-yl)methanamine**.

The choice of reduction method for the final step depends on the desired selectivity and the presence of other functional groups in the molecule.



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Caption: Alternative reduction pathways to the final product.

Conclusion

(2-Chloropyridin-3-yl)methanamine is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis is well-established, proceeding through the reduction of 2-chloro-3-cyanopyridine. The versatility of its functional groups allows for its incorporation into a diverse range of molecular scaffolds, making it a compound of high interest for medicinal chemists. Further exploration of its utility in the synthesis of novel therapeutic agents is warranted.

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